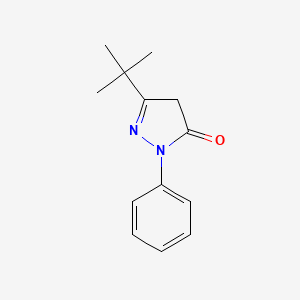

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one

Übersicht

Beschreibung

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is an organic compound with the molecular formula C₁₃H₁₆N₂O and a molecular weight of 216.2789 It is a member of the pyrazoline family, characterized by a pyrazoline ring substituted with a tert-butyl group and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one typically involves the reaction of 1,3-dicarbonyl compounds or their analogs with hydrazines . One common method is the refluxing of the ester of 2- and/or 3-substituted 3-oxopropionic acid with the corresponding hydrazine in ethanol. The desired 2-pyrazolin-5-one is obtained by filtering the precipitate from the cooled solution .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at the carbonyl oxygen or activated positions on the pyrazolone ring. Key reactions include:

Mechanism : The NH group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides, acyl chlorides) under basic conditions. Steric effects from the tert-butyl group limit reactivity at adjacent positions.

Electrophilic Aromatic Substitution

The phenyl ring undergoes regioselective electrophilic substitution:

| Reagent/Conditions | Position Substituted | Product | Yield | Notes | Source |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ (nitration) | Para to tert-butyl | 3-tert-butyl-1-(4-nitrophenyl)-2-pyrazolin-5-one | 65% | Electron-donating tert-butyl directs electrophiles | |

| Br₂/FeBr₃ (bromination) | Meta to carbonyl | 3-tert-butyl-1-(3-bromophenyl)-2-pyrazolin-5-one | 58% | Steric effects reduce para substitution |

Mechanism : The tert-butyl group activates the phenyl ring via electron donation, favoring para substitution. Competing directing effects from the pyrazolone carbonyl shift selectivity under strong electrophiles.

Oxidation and Reduction

The pyrazolinone core participates in redox reactions:

Mechanism : Sodium borohydride selectively reduces the carbonyl to a secondary alcohol. Oxidants like H₂O₂ hydroxylate the α-position to the carbonyl.

Condensation and Cycloaddition

The compound forms heterocyclic adducts via condensation or cycloaddition:

Mechanism : The NH group condenses with aldehydes to form Schiff bases, while the C=O group participates in dipolar cycloadditions with azides.

Complexation and Coordination Chemistry

The pyrazolone moiety acts as a ligand for metal ions:

Key Insight : Coordination occurs via the carbonyl oxygen and adjacent nitrogen, forming stable chelates. These complexes exhibit catalytic activity in oxidation reactions.

Stability and Degradation

Under harsh conditions, the compound decomposes or rearranges:

Note : Stability is pH-dependent, with optimal resistance in neutral to mildly acidic conditions .

Wissenschaftliche Forschungsanwendungen

Chemistry

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is utilized as a reagent in organic synthesis. It serves as a precursor for more complex molecules and is involved in the development of new synthetic pathways .

The compound has been investigated for its potential biological activities:

- Antioxidant Properties : It acts as a free radical scavenger, which helps in neutralizing harmful radicals and preventing oxidative damage .

- Anti-inflammatory Effects : Similar pyrazole derivatives have shown the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications .

- Neuroprotective Properties : Research indicates that it may have neuroprotective effects, particularly in conditions like cerebral ischemia .

Medical Applications

This compound is explored for its therapeutic potential in treating various diseases:

- Cerebral Ischemia : Studies suggest that it may protect neuronal cells from damage during ischemic events .

- Cancer Treatment : Its cytotoxic effects against cancer cell lines have been noted, indicating potential as an anticancer agent by inducing apoptosis and inhibiting cell growth .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and applications of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Interaction | Demonstrated interaction with protein kinases, potentially modulating cancer-related signaling pathways . |

| Antioxidant Activity | In vitro assays confirmed significant antioxidant properties, beneficial for preventing oxidative stress . |

| Combination Therapies | Enhanced biological activity when used with compounds like chitosan against pathogens in agricultural contexts . |

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Scavenges free radicals; protects cells from oxidative damage. |

| Anti-inflammatory | Inhibits COX enzymes; reduces inflammation in various models. |

| Neuroprotective | Protects neuronal cells during ischemic conditions; potential for stroke treatment. |

| Anticancer | Induces apoptosis; inhibits growth in cancer cell lines. |

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one involves its interaction with free radicals and reactive oxygen species. The compound acts as a free radical scavenger, neutralizing harmful radicals and preventing oxidative damage . This activity is primarily due to the presence of the pyrazoline ring, which can donate electrons to stabilize free radicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in similar applications.

3-tert-Butyl-2-pyrazolin-5-one: Shares structural similarities but differs in the substitution pattern.

Uniqueness

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the tert-butyl and phenyl groups enhances its stability and reactivity compared to other pyrazoline derivatives .

Biologische Aktivität

3-tert-Butyl-1-phenyl-2-pyrazolin-5-one (also known as 3-tert-butyl-1-phenylpyrazole) is a compound of significant interest in pharmaceutical and biological research due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Biological Activities

The compound exhibits several notable biological activities, including:

- Anti-inflammatory Effects : Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.

- Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, making them potential candidates for pain management therapies.

- Antimicrobial Activity : The presence of the pyrazole ring enhances interaction with microbial targets, potentially leading to inhibition of growth or survival of various pathogens .

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis and cell cycle arrest in cancer cell lines, indicating its potential as an anticancer agent.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as:

- Enzymes : It may bind to active sites of enzymes involved in inflammatory and metabolic pathways.

- Receptors : The compound could modulate receptor activity, influencing various biological responses.

Case Studies and Research Findings

Several studies have explored the biological potential of this compound and related pyrazole derivatives:

-

Synthesis and Evaluation of Pyrazole Derivatives :

- A study synthesized various pyrazole derivatives and assessed their ability to inhibit TNF-alpha production in stimulated THP-1 cells. The most active compounds showed IC50 values comparable to established anti-inflammatory agents.

-

Anticancer Properties :

- Research involving similar compounds indicated potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

5-tert-butyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-13(2,3)11-9-12(16)15(14-11)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOSULZKBEJXMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288874 | |

| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6631-89-6 | |

| Record name | 6631-89-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57945 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-tert-Butyl-1-phenyl-2-pyrazolin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.